![molecular formula C20H24FN3O3 B5643041 1-(4-fluorophenyl)-2-[4-(3-furoyl)-1,4-diazepan-1-yl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5643041.png)
1-(4-fluorophenyl)-2-[4-(3-furoyl)-1,4-diazepan-1-yl]-N,N-dimethyl-2-oxoethanamine
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Overview
Description
The compound of interest is a complex organic molecule with potential applications in various fields of chemistry and pharmacology. Its structure suggests a combination of several functional groups and rings, such as fluorophenyl, diazepan, and furoyl moieties, which can imply a multifaceted synthesis approach and diverse chemical reactivity.
Synthesis Analysis
Synthesis of complex organic compounds like this often involves multi-step reactions, starting from basic building blocks to gradually introduce various functional groups. For related compounds, synthesis has been demonstrated through condensation reactions, cyclization processes, and specific substitutions to introduce the desired functional groups (Verma et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like NMR, IR, and X-ray crystallography. These methods help in determining the spatial arrangement of atoms, identifying functional groups, and understanding the conformational flexibility of the molecule. Crystal structure analysis of similar compounds has revealed details about their tautomeric forms and the existence of certain molecular conformations in the solid state (Ahumada et al., 2016).
properties
IUPAC Name |
2-(dimethylamino)-2-(4-fluorophenyl)-1-[4-(furan-3-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-22(2)18(15-4-6-17(21)7-5-15)20(26)24-10-3-9-23(11-12-24)19(25)16-8-13-27-14-16/h4-8,13-14,18H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQRZEVWHHXPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=C(C=C1)F)C(=O)N2CCCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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